N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, methoxy, thiophene, pyridazine, and piperidine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the pyridazine and thiophene groups. The final steps involve the addition of the chloro and methoxy substituents to the phenyl ring. Common reagents used in these reactions include various chlorinating agents, methoxylating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide shares structural similarities with other compounds containing chloro, methoxy, thiophene, pyridazine, and piperidine groups.
Other similar compounds: include derivatives with different substituents on the phenyl ring or variations in the heterocyclic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClN4O2S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2S/c1-28-18-6-4-15(13-16(18)22)23-21(27)14-8-10-26(11-9-14)20-7-5-17(24-25-20)19-3-2-12-29-19/h2-7,12-14H,8-11H2,1H3,(H,23,27) |
InChI Key |
ZAXZFFDFAFIPBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)Cl |
Origin of Product |
United States |
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